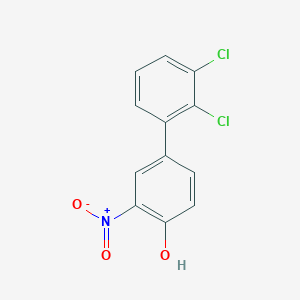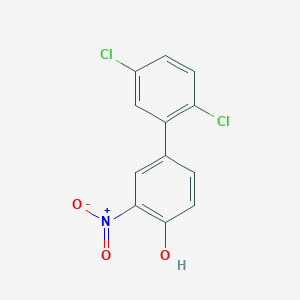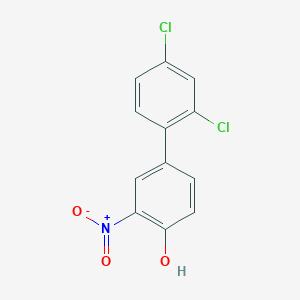
4-(4-Methylsulfonylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylsulfonylphenyl)-2-nitrophenol (95%) is an organic compound with a wide range of applications in scientific research. It is a member of the nitrophenol family, which is a group of compounds with a nitro group attached to a phenol group. The compound is synthesized from 4-methylsulfonylphenol and nitric acid, and is a white crystalline solid with a melting point of 81-83°C. 4-(4-Methylsulfonylphenyl)-2-nitrophenol is a versatile compound and has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.
科学的研究の応用
4-(4-Methylsulfonylphenyl)-2-nitrophenol has a wide range of applications in scientific research. It has been used in drug discovery, biochemistry, and physiology. In drug discovery, the compound has been used to study the interactions between drugs and their target proteins, as well as to identify new drug candidates. In biochemistry, it has been used to study the metabolism of drugs and other compounds, as well as to study the structure and function of proteins. In physiology, it has been used to study the effects of drugs on the body, as well as to identify potential therapeutic targets.
作用機序
The mechanism of action of 4-(4-Methylsulfonylphenyl)-2-nitrophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Methylsulfonylphenyl)-2-nitrophenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has been found to regulate gene expression and to modulate the activity of certain receptors.
実験室実験の利点と制限
The use of 4-(4-Methylsulfonylphenyl)-2-nitrophenol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it is a toxic compound and must be handled with care.
将来の方向性
The potential future applications of 4-(4-Methylsulfonylphenyl)-2-nitrophenol are numerous. It could be used in drug discovery to identify new drug candidates or to study the interactions between drugs and their target proteins. It could also be used in biochemistry to study the structure and function of proteins, or in physiology to study the effects of drugs on the body. Additionally, it could be used in the development of new antioxidants or to study the regulation of gene expression. Finally, it could be used to study the metabolism of drugs and other compounds, or to identify potential therapeutic targets.
合成法
4-(4-Methylsulfonylphenyl)-2-nitrophenol is synthesized from 4-methylsulfonylphenol and nitric acid. The synthesis is a two-step process; first, the 4-methylsulfonylphenol is dissolved in a mixture of nitric acid and sulfuric acid. The mixture is heated to a temperature of 100-105°C and stirred until the reaction is complete. The second step involves the addition of sodium nitrite to the reaction mixture, which results in the formation of 4-(4-methylsulfonylphenyl)-2-nitrophenol. The product is then filtered and dried to obtain a white crystalline solid.
特性
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZGGFZDURTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686321 |
Source


|
| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-06-5 |
Source


|
| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)